ANO1 Inhibitory Potency vs. T16Ainh-A01
DFBTA exhibits an ANO1 IC50 of 24 nM (FPR assay), representing a 75-fold improvement in potency over the widely used ANO1/TMEM16A inhibitor T16Ainh-A01 (IC50 = 1.8 μM) [1]. CaCCinh-A01, another established ANO1/CaCC inhibitor, shows even lower potency with IC50 values of 2.1 μM for TMEM16A and 10 μM for CaCC—an 87-fold to 416-fold difference relative to DFBTA [2].
| Evidence Dimension | ANO1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 24 nM (0.024 μM) |
| Comparator Or Baseline | T16Ainh-A01: 1.8 μM; CaCCinh-A01: 2.1 μM (TMEM16A) and 10 μM (CaCC) |
| Quantified Difference | 75-fold more potent than T16Ainh-A01; 87- to 416-fold more potent than CaCCinh-A01 |
| Conditions | FPR assay for DFBTA; cell-free TMEM16A inhibition assay for T16Ainh-A01; TMEM16A and CaCC inhibition assays for CaCCinh-A01 |
Why This Matters
This substantial potency advantage enables DFBTA to achieve effective ANO1 blockade at nanomolar concentrations, reducing the compound mass required for target engagement and potentially minimizing off-target effects associated with higher micromolar dosing of legacy ANO1 inhibitors.
- [1] Wang Y, et al. Optimization of 4-arylthiophene-3-carboxylic acid derivatives as inhibitors of ANO1: Lead optimization studies toward their analgesic efficacy for inflammatory pain. Eur J Med Chem. 2022;238:114484. View Source
- [2] InvivoChem. CaCCinh-A01 Product Datasheet. IC50s = 2.1 μM (TMEM16A) and 10 μM (CaCC). View Source
